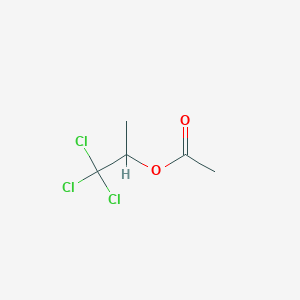

1,1,1-Trichloropropan-2-yl acetate

Description

1,1,1-Trichloropropan-2-yl acetate (C₅H₇Cl₃O₂) is a chlorinated ester compound characterized by a trichloromethyl group (-CCl₃) attached to the first carbon of a propane backbone, with an acetate group (-OAc) on the second carbon.

Properties

CAS No. |

19376-15-9 |

|---|---|

Molecular Formula |

C5H7Cl3O2 |

Molecular Weight |

205.46 g/mol |

IUPAC Name |

1,1,1-trichloropropan-2-yl acetate |

InChI |

InChI=1S/C5H7Cl3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3 |

InChI Key |

YFLDUTFKTAURAE-UHFFFAOYSA-N |

SMILES |

CC(C(Cl)(Cl)Cl)OC(=O)C |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

(1,1,1-Trichloro-3-nitro-propan-2-yl) Acetate (C₅H₆Cl₃NO₄)

- Molecular Formula: C₅H₆Cl₃NO₄ vs. C₅H₇Cl₃O₂ (target compound).

- Structural Difference: A nitro group (-NO₂) replaces a hydrogen atom on the third carbon of the propane chain.

- Impact : The electron-withdrawing nitro group increases molecular polarity and likely enhances reactivity in nucleophilic substitution reactions compared to the target compound. Its molecular weight (284.46 g/mol) is higher due to the nitro group, which may reduce volatility .

- Applications : Nitro-substituted chlorinated compounds are often intermediates in agrochemical or pharmaceutical synthesis.

1,1,1-Trichloro-2-methyl-2-propanol (Cl₃CC(CH₃)₂OH·½H₂O)

- Molecular Formula : C₄H₇Cl₃O (anhydrous) vs. C₅H₇Cl₃O₂ (target compound).

- Structural Difference : A hydroxyl (-OH) group replaces the acetate (-OAc) group, with an additional methyl substituent.

- Physical Properties : Boiling point (173–175°C) and melting point (75–79°C) are higher than typical esters due to hydrogen bonding in the alcohol .

- Reactivity : The hydroxyl group makes it prone to oxidation or esterification, whereas the acetate in the target compound is more hydrolytically stable.

Other Acetate Esters

Vinyl Acetate (C₄H₆O₂)

- Molecular Formula : C₄H₆O₂ vs. C₅H₇Cl₃O₂ (target compound).

- Structural Difference : A vinyl group (-CH₂CH₂) instead of the trichloropropane backbone.

- Applications: Vinyl acetate is a monomer for polyvinyl acetate (PVA), used in adhesives and paints. The target compound’s trichloro group likely precludes polymerization but may confer biocidal properties .

- Physical State : Vinyl acetate is a liquid (bp 72°C), whereas the target compound’s chlorination may result in a higher boiling point and solid state at room temperature.

Chlorinated Propanes

1,2,3-Trichloropropane (C₃H₅Cl₃)

- Molecular Formula : C₃H₅Cl₃ vs. C₅H₇Cl₃O₂ (target compound).

- Structural Difference : Chlorines on all three carbons of propane, lacking the acetate group.

- Toxicity: 1,2,3-Trichloropropane is a known carcinogen and environmental pollutant.

- Applications : Used as a solvent or intermediate in chemical synthesis, contrasting with the target compound’s likely niche use as a specialty chlorinated ester.

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1,1,1-Trichloropropan-2-yl acetate | C₅H₇Cl₃O₂ | 205.35 | Not reported | Not reported | Specialty chemical synthesis |

| (1,1,1-Trichloro-3-nitro-propan-2-yl) acetate | C₅H₆Cl₃NO₄ | 284.46 | Not reported | Not reported | Agrochemical intermediates |

| 1,1,1-Trichloro-2-methyl-2-propanol | C₄H₇Cl₃O | 193.35 (anhydrous) | 173–175 | 75–79 | Biocides, chemical precursors |

| Vinyl acetate | C₄H₆O₂ | 86.09 | 72 | -93 | Adhesives, polymers |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 147.43 | 156 | -14 | Solvents, chemical synthesis |

Research Findings and Implications

- Reactivity : The trichloro group in this compound likely stabilizes the molecule against nucleophilic attack but may enhance electrophilic reactivity at the acetate oxygen .

- Toxicity Profile : Chlorinated propanes (e.g., 1,2,3-Trichloropropane) exhibit significant toxicity, suggesting the need for rigorous handling protocols for the target compound despite structural differences .

- Industrial Potential: Its ester functionality and chlorination position make it a candidate for designing flame retardants or stabilized plasticizers, contrasting with vinyl acetate’s role in polymer production .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1,1,1-Trichloropropan-2-yl acetate, and how do they address common experimental challenges?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For trace impurities, high-performance liquid chromatography (HPLC) with UV detection is advised.

- Critical Considerations : Ensure sample stability by storing the compound in anhydrous conditions at low temperatures (-20°C) to prevent hydrolysis. Calibrate instruments using certified reference standards (e.g., 1,1,1-Trichloro-2-propanone solutions ).

- Data Interpretation : Cross-validate NMR peaks (e.g., acetate methyl protons at ~2.1 ppm) with computational tools like Gaussian for orbital hybridization analysis.

Q. What synthetic routes are viable for this compound, and how can reaction yields be optimized?

- Synthesis Pathways :

- Route 1 : React 1,1,1-trichloropropan-2-ol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions.

- Route 2 : Transesterification of 1,1,1-trichloropropan-2-yl derivatives with acetic anhydride.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Control temperature (20–25°C) to minimize side reactions like trichloroacetyl chloride formation. Purify via fractional distillation or silica-gel column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound?

- Approach :

- Spectral Discrepancies : For conflicting NMR/IR peaks, use X-ray crystallography with SHELX software for definitive structural determination .

- Case Study : Compare experimental IR carbonyl stretches (1740–1760 cm⁻¹) with density functional theory (DFT) calculations to identify anomalies caused by solvent interactions.

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?

- In Vitro Models : Use hepatic microsomes or primary hepatocytes to assess cytochrome P450-mediated oxidation. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs like 1,2,3-Trichloropropane-d5 ).

- In Vivo Protocols : Administer radiolabeled (¹⁴C) compound to track distribution and excretion. Perform kinetic studies using compartmental modeling.

- Challenges : Address compound instability by formulating it in lipid-based carriers to enhance bioavailability .

Q. How should researchers address conflicting toxicity data in environmental risk assessments of this compound?

- Data Reconciliation :

- Conduct dose-response studies across multiple species (e.g., Daphnia magna, zebrafish) to identify species-specific sensitivities.

- Apply probabilistic models to account for variability in exposure scenarios (e.g., soil vs. aquatic systems).

- Regulatory Alignment : Follow EPA risk evaluation frameworks for halogenated hydrocarbons, focusing on bioaccumulation potential and metabolite toxicity .

Methodological Resources

- Structural Analysis : SHELX for crystallography ; NIST WebBook for spectral comparisons .

- Toxicity Studies : EPA guidelines for halogenated compounds ; NIH RePORTER for accessing toxicological datasets .

- Synthesis & Purification : Use certified standards (e.g., 1,1,1-Trichloro-2-propanone solutions) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.